1,3-Dibromoazulene
Overview
Description
1,3-Dibromoazulene is an organic compound derived from azulene, a non-alternant aromatic hydrocarbon Azulene is known for its unique structure, consisting of fused five- and seven-membered rings, and its striking blue color
Mechanism of Action
Target of Action
1,3-Dibromoazulene (DBAz) is primarily used in the field of synthetic chemistry, particularly in the formation of organometallic hexamer macrocycles and oligomer chains . It serves as a precursor in surface-assisted synthesis on a copper (111) surface .
Mode of Action
DBAz interacts with its targets through a process known as surface-assisted synthesis . This process involves the formation of organometallic hexamer macrocycles and oligomer chains from DBAz . The competition between the formation of these structures is controlled by thermodynamic principles, which are based on two-dimensional (2D) confinement and reversible bonds .
Biochemical Pathways
It’s known that dbaz plays a crucial role in the synthesis of organometallic compounds of aromatic building blocks . These compounds are important intermediates in the Ullmann-type on-surface synthesis of carbon-based nanostructures .
Pharmacokinetics
It’s known that dbaz is a yellow-brown liquid that is soluble in benzene and ether . It has a constant boiling point of 130°C and is insoluble in water . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The introduction of diarylamino groups at the 2- and 6-positions of azulene, a structural isomer of naphthalene, was found to invert the order of the orbital energy levels and allowed the HOMO−LUMO transition, resulting in a substantial increase in absorbance in the visible region . This suggests that DBAz could potentially be used in the study of thermodynamic and kinetic properties of drug molecules .
Action Environment
The action of DBAz is influenced by environmental factors such as temperature and the presence of other chemical compounds. For instance, the competition between the formation of organometallic hexamer macrocycles and oligomer chains from DBAz can be controlled through variation of coverage . Furthermore, the reaction of DBAz with trifluoroacetic acid forms an organometallic compound that reacts with an organic molecule to form a functional group .
Biochemical Analysis
Biochemical Properties
1,3-Dibromoazulene plays a significant role in biochemical reactions, particularly in the formation of organometallic compounds. It interacts with various enzymes and proteins, facilitating the synthesis of polyatomic molecules with protonated acceptor groups . The compound’s ability to form stable intermediates makes it valuable in the synthesis of carbon-based nanostructures . Additionally, this compound has been used to enhance the effectiveness of other drugs by encapsulating them for sustained release .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce fluorescence in certain cell types, making it useful for studying cellular interactions and processes . The compound’s impact on gene expression and cellular metabolism is linked to its ability to interact with specific biomolecules, altering their activity and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s unique structure allows it to form stable complexes with various proteins and enzymes, influencing their activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature and exposure to light . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can enhance cellular function and gene expression, while high doses may lead to toxic or adverse effects . The threshold effects observed in these studies are crucial for determining the safe and effective use of this compound in medical and research applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound’s role in these pathways is linked to its ability to form stable intermediates and enhance the activity of specific enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are essential for understanding the compound’s activity and function within cells . The ability of this compound to localize to specific subcellular regions makes it valuable for studying cellular processes and interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromoazulene can be synthesized through the bromination of azulene. The typical method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions. The reaction proceeds as follows:
[ \text{Azulene} + 2 \text{NBS} \rightarrow 1,3-\text{Dibromoazulene} + 2 \text{Succinimide} ]
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromoazulene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form carbon-carbon bonds.
Polymerization: It can be used in the synthesis of azulene-based polymers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, bases like cesium carbonate, and solvents such as tetrahydrofuran.
Polymerization: Organonickel catalysts and specific conditions for dehalogenative polycondensation.
Major Products
Substitution Products: Various substituted azulenes depending on the nucleophile used.
Coupling Products: Complex organic molecules with extended conjugation.
Polymers: Azulene-based polymers with unique electronic properties.
Scientific Research Applications
1,3-Dibromoazulene has several applications in scientific research:
Organic Electronics: Used in the synthesis of organic semiconductors and photovoltaic cells due to its unique electronic properties.
Material Science: Employed in the development of functional polymers with specific optical and electronic characteristics.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Surface Chemistry: Studied in on-surface polymerization reactions to understand kinetic and thermodynamic principles.
Comparison with Similar Compounds
Similar Compounds
1,3-Diiodoazulene: Similar in structure but with iodine atoms instead of bromine.
1,3-Dichloroazulene: Contains chlorine atoms at the 1 and 3 positions.
1,3-Difluoroazulene: Contains fluorine atoms at the 1 and 3 positions.
Uniqueness
1,3-Dibromoazulene is unique due to the specific reactivity of the bromine atoms, which makes it more versatile in various organic reactions compared to its chloro and fluoro counterparts. The bromine atoms provide a good balance between reactivity and stability, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1,3-dibromoazulene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-9-6-10(12)8-5-3-1-2-4-7(8)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXLRDNVSRMWHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C(C=C2Br)Br)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163412 | |
Record name | Azulene, 1,3-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50163412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14658-95-8 | |
Record name | Azulene, 1,3-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014658958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azulene, 1,3-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50163412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dibromoazulene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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